5-chloro-3-(trifluoromethyl)-1H-pyrazole

Drug Design Physicochemical Properties Lipophilicity

Medicinal chemists face poor permeability and metabolic instability with polar pyrazole cores. This chloro/trifluoromethyl-substituted pyrazole provides a validated solution. - **ADME advantage:** Improves Caco-2 permeability, reduces efflux & hERG liability (SAR studies from PI3Kδ/CHK1 programs). - **Metabolic resistance:** N-trifluoromethylpyrazole motif resists N-dealkylation vs N-alkyl analogs. - **Regioisomer clarity:** Supplied as specified CAS 131797-35-8 to ensure batch-to-batch fidelity for scaled synthesis. Available for immediate procurement in research to process-scale quantities.

Molecular Formula C4H2ClF3N2
Molecular Weight 170.52 g/mol
CAS No. 131797-35-8
Cat. No. B3021963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(trifluoromethyl)-1H-pyrazole
CAS131797-35-8
Molecular FormulaC4H2ClF3N2
Molecular Weight170.52 g/mol
Structural Identifiers
SMILESC1=C(NN=C1Cl)C(F)(F)F
InChIInChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
InChIKeyMOIFODGGQARBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(trifluoromethyl)-1H-pyrazole: Core Intermediate


5-Chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 131797-35-8) is a heterocyclic organic compound belonging to the pyrazole family [1]. It features a five-membered ring with two adjacent nitrogen atoms, and is substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position [1]. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other pyrazole derivatives, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis [2].

Medicinal chemistry building block for kinase inhibitor SAR studies requiring ADME optimization
Versatile intermediate for agrochemical synthesis of fungicides and insecticides
Regioisomer-specific procurement (5‑chloro‑3‑(trifluoromethyl)‑1H‑pyrazole) essential for synthetic reproducibility

5-Chloro-3-(trifluoromethyl)-1H-pyrazole vs. Generic Pyrazoles: ADME Advantages


Simple pyrazole analogs lacking the chloro and trifluoromethyl combination often exhibit unfavorable physicochemical and ADME profiles. For instance, polar pyrazole groups can lead to poor Caco-2 permeability and high efflux, limiting oral bioavailability [1]. The introduction of a chloro or trifluoromethyl group, as seen in the target compound, has been demonstrated in structure-activity relationship (SAR) studies to markedly improve Caco-2 permeability, reduce efflux, and lower hERG liability while maintaining potency [1]. Furthermore, N-alkylated pyrazoles are prone to metabolic N-dealkylation, a liability that the N-trifluoromethylpyrazole motif, a key feature of this compound's pharmacophore when incorporated into larger molecules, is designed to resist [2].

Generic pyrazoles without the chloro/trifluoromethyl combination may shift Caco‑2 permeability, efflux, and hERG profiles unfavorably
N‑alkylated pyrazole analogs may undergo metabolic N‑dealkylation; the N‑trifluoromethyl motif resists this pathway
3‑chloro‑5‑(trifluoromethyl)‑1H‑pyrazole (same CAS) is a distinct regioisomer; substitution may alter synthetic and biological outcomes

5-Chloro-3-(trifluoromethyl)-1H-pyrazole: Key Comparative Evidence


Lipophilicity Enhancement vs. 3-(Trifluoromethyl)pyrazole

The introduction of a chlorine atom at the 5-position of 3-(trifluoromethyl)pyrazole significantly increases lipophilicity. Calculated LogP for 5-chloro-3-(trifluoromethyl)-1H-pyrazole is 1.86-2.08 [REFS-1, REFS-2], compared to 1.43 for 3-(trifluoromethyl)pyrazole [3]. This increase in LogP can enhance membrane permeability and alter distribution profiles in biological systems.

Lipophilicity vs. parent pyrazole
Class‑level inference
ΔLogP +0.43 to +0.65
Reported lipophilicity increase may support permeability screening
Calculated values; experimental confirmation advised
Drug Design Physicochemical Properties Lipophilicity

Caco-2 Permeability & hERG Safety Improvement

In a SAR study for PI3Kδ inhibitors, the replacement of a polar pyrazole group with a simple chloro or trifluoromethyl group (structural features present in the target compound) resulted in improved Caco-2 permeability, reduced Caco-2 efflux, and reduced hERG PC activity, while maintaining potency in the CD69 hWB assay [1]. Although exact numerical values for the isolated building block are not provided, this class-level inference demonstrates the favorable ADME profile associated with the chloro/trifluoromethyl combination compared to more polar pyrazole analogs.

Caco‑2 & hERG profile
Class‑level inference
Improved permeability, reduced efflux and hERG activity
Class‑level ADME trend supports lead optimization studies
Qualitative SAR data; not directly measured on building block
ADME Caco-2 Permeability hERG Drug Safety

Metabolic Stability: Resistance to N-Dealkylation

In the development of the CHK1 inhibitor MU380, the N-trifluoromethylpyrazole motif (a structural feature of the target compound when incorporated into larger molecules) was specifically designed to avoid metabolic oxidative dealkylation, a common liability of N-alkylpyrazoles [1]. Unlike its clinical comparator SCH900776, MU380 does not undergo in vivo N-dealkylation, leading to extended inhibitory effects and enhanced efficacy in a xenograft model [1]. This class-level inference supports the use of the N-trifluoromethylpyrazole core to improve metabolic robustness.

Metabolic N‑dealkylation resistance
Class‑level inference
N‑CF₃ motif resists oxidative dealkylation
May prolong pharmacophore half‑life in elaborated inhibitors
In vivo xenograft model; building block itself not tested
Drug Metabolism Pharmacokinetics CHK1 Inhibitors

Key Intermediate for Agrochemical Synthesis

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is explicitly described as a crucial starting material for the synthesis of biologically active compounds, including fungicides and insecticides [1]. Its value as a versatile intermediate in multi-step synthetic pathways for agrochemicals and pharmaceuticals is well-documented [REFS-1, REFS-2]. While direct comparative data on yield or activity are lacking, the established utility in this context differentiates it from less functionalized pyrazoles.

Agrochemical intermediate utility
Data to verify
Versatile building block for fungicides/insecticides
Reported synthetic role; verify in specific route
Supplier and literature statements; direct comparative data lacking
Agrochemical Synthesis Fungicide Insecticide Building Block

Low CYP2C8 Inhibition Risk Profile

In a PI3Kδ inhibitor program, compounds incorporating the chloro or trifluoromethyl pyrazole motif exhibited IC50 values > 20,000 nM (> 20 µM) against CYP2C8 [1]. While this data pertains to elaborated analogs rather than the core building block itself, it suggests a class-level trend of low CYP2C8 inhibition for molecules containing this substructure. Low CYP inhibition is a desirable feature to minimize the risk of drug-drug interactions.

CYP2C8 inhibition risk
Class‑level inference
IC₅₀ > 20 µM
Low CYP2C8 inhibition suggests reduced DDI risk in elaborated analogs
Measured on PI3Kδ inhibitor series; not on free building block
CYP Inhibition Drug-Drug Interaction Safety Pharmacology

Regioisomer Differentiation vs. 3-Chloro-5-(trifluoromethyl)pyrazole

The target compound, 5-chloro-3-(trifluoromethyl)-1H-pyrazole, is often confused with its regioisomer, 3-chloro-5-(trifluoromethyl)-1H-pyrazole, due to tautomerism and nomenclature . While they share the same molecular formula (C4H2ClF3N2) and molecular weight (170.52 g/mol), their distinct substitution patterns can lead to different reactivity and biological outcomes when used as synthetic intermediates [REFS-1, REFS-2]. Procurement of the specific isomer ensures reproducibility of published synthetic routes and avoids unintended variations in product profile.

Regioisomer differentiation
Supporting evidence
5‑Cl‑3‑CF₃ vs. 3‑Cl‑5‑CF₃ isomer
Regioisomeric purity essential for reproducible synthesis and SAR
Same CAS due to tautomerism; confirm isomer identity
Isomerism Chemical Synthesis Regioselectivity

5-Chloro-3-(trifluoromethyl)-1H-pyrazole: Research & Procurement Applications


Medicinal Chemistry: ADME Optimization in Kinase Inhibitors

Medicinal chemists seeking to improve the Caco-2 permeability, reduce hERG liability, and enhance metabolic stability of their lead series should consider incorporating 5-chloro-3-(trifluoromethyl)-1H-pyrazole as a core building block. SAR studies from PI3Kδ and CHK1 inhibitor programs demonstrate that the chloro/trifluoromethyl combination and the N-trifluoromethylpyrazole motif provide tangible ADME advantages over polar pyrazole and N-alkylpyrazole alternatives [REFS-1, REFS-2].

Agrochemical R&D: Fungicide & Insecticide Synthesis

Researchers in agrochemical discovery can utilize this compound as a versatile intermediate for constructing novel fungicides and insecticides [1]. Its established role as a key starting material in multi-step synthetic pathways makes it a high-priority building block for libraries aimed at crop protection [1].

Chemical Biology: Probes with Low CYP2C8 Activity

For chemical biologists developing kinase probes or other target-engagement tools, the low CYP2C8 inhibition profile associated with the chloro/trifluoromethyl pyrazole motif (IC50 > 20 µM for elaborated analogs) suggests a reduced risk of confounding CYP-mediated off-target effects [1]. This feature is particularly valuable when interpreting cellular assay results or planning in vivo studies.

Process Chemistry: Regioisomeric Purity Assurance

Process chemists scaling up published synthetic routes must ensure they are procuring the correct regioisomer (5-chloro-3-(trifluoromethyl)-1H-pyrazole, CAS 131797-35-8) rather than the 3-chloro-5-(trifluoromethyl) isomer, which shares the same CAS due to tautomerism [1]. Using the specified isomer maintains fidelity to the original synthetic procedure and avoids batch-to-batch variability.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Chloro/trifluoromethyl motif for ADME tuning
Permeability, hERG, and metabolic stability screening
Agrochemical intermediate synthesis
Versatile building block for fungicides/insecticides
Synthetic route reproducibility and yield
Kinase probe development
Low CYP2C8 inhibition motif
Off‑target CYP activity screening
Regioisomer‑specific synthesis
CAS‑confirmed 5‑chloro‑3‑(trifluoromethyl) isomer
Batch‑to‑batch consistency and isomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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